Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate (CAS: Not explicitly provided; structurally related to compounds in and ) is a piperidine derivative featuring a reactive chlorocarbonyl (-COCl) group at the 1-position and an ethyl ester at the 4-position. This compound is synthesized via the reaction of 1-(ethoxycarbonyl)piperidine-4-carboxylic acid with thionyl chloride (SOCl₂) in chloroform at 0°C, yielding 67% after purification . Its molecular weight is approximately 219.63 g/mol (calculated from C₉H₁₂ClNO₃). The chlorocarbonyl group renders it highly reactive, making it a key intermediate in amide bond formation (e.g., General Procedure E in ) for drug discovery and organic synthesis.
Properties
IUPAC Name |
ethyl 1-carbonochloridoylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGCGUGJVDSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Phosgene or Triphosgene-mediated Carbamoylation
Overview:
The predominant method utilizes phosgene or its safer alternative, triphosgene, to convert amino groups into chlorocarbonyl derivatives. This approach is highlighted in patent US20110144342A1, which describes the synthesis of carbamate derivatives, including chlorocarbonyl functionalities, with high purity and stability.
Starting Material:
A piperidine derivative with a free amino group at the 4-position, such as 4-piperidinopiperidine.Reagent:
Triphosgene (trichloromethyl chloroformate) is preferred over phosgene due to safety considerations and ease of handling.-
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
- Base: Triethylamine (TEA) is commonly used to scavenge HCl generated during the reaction.
- Temperature: Typically maintained at 0°C to room temperature to control reactivity.
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- Dissolve the amino piperidine in the solvent under inert atmosphere (nitrogen or argon).
- Add triethylamine to the solution to neutralize HCl.
- Slowly add triphosgene over 2-3 hours while maintaining the temperature below 10°C.
- Stir the mixture for an additional 1-2 hours at room temperature to ensure complete conversion.
- Quench the reaction with water or dilute acid, extract the organic layer, and wash with water to remove residual inorganic salts.
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- Concentrate the organic layer under reduced pressure.
- Recrystallize from suitable solvents such as hexane or ethanol to obtain pure Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate.
- High yield and purity.
- Controlled reaction conditions prevent dimerization or side reactions.
- The process can be scaled efficiently.
Carbamoylation Using Phosphorus-based Reagents
Overview:
An alternative approach involves phosphorus trioxide or phosphorus pentafluoride to generate chlorocarbonyl groups, as described in patent TW419476B. These reagents facilitate the formation of chlorocarbonyl derivatives under milder conditions.
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- Phosphorus trioxide (P₄O₆) or phosphorus pentafluoride (PF₅).
- Optional catalysts or additives to enhance selectivity.
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- Temperature: Room temperature or lower.
- Atmosphere: Inert (nitrogen or argon).
- Duration: 1 to 48 hours depending on reagent reactivity.
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- Dissolve the piperidine derivative in an inert solvent like dichloromethane.
- Add phosphorus reagent dropwise, maintaining temperature control.
- Stir for the specified duration to allow complete conversion.
- Filter to remove phosphorus by-products and residual phosphorus acids.
- Wash, dry, and recrystallize the product.
- This method requires careful handling due to the toxicity and reactivity of phosphorus reagents.
- The process yields high-purity chlorocarbonyl derivatives suitable for further functionalization.
Post-synthesis Functionalization and Purification
- The crude product often contains residual inorganic salts and unreacted reagents.
- Recrystallization from solvents such as ethanol, hexane, or acetonitrile enhances purity.
- Characterization techniques like powder X-ray diffraction (XRD) and differential scanning calorimetry (DSC) confirm crystalline form and purity.
- The chlorocarbonyl group is sensitive to moisture and heat; therefore, storage under inert atmosphere and low temperature is recommended.
- The stability of the compound can be improved by forming salts, such as hydrochlorides, as described in patent US20110144342A1.
Summary of Key Data and Process Parameters
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorocarbonyl Group
The chlorocarbonyl group (-COCl) is highly electrophilic, making it susceptible to nucleophilic substitution.
Reaction with Amines
Primary and secondary amines readily displace the chloride, forming stable amides:
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Conditions : Conducted in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., EtN) to neutralize HCl .
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Example : Reaction with 2-aminoethylpiperidine yields nitro derivatives, which are hydrogenated to amino intermediates for anticancer agents .
Reaction with Alcohols
Alcohols substitute the chloride to form esters:
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Conditions : Requires mild bases (e.g., pyridine) to scavenge HCl.
Chlorocarbonyl Hydrolysis
The -COCl group hydrolyzes to a carboxylic acid (-COOH) in aqueous environments:
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Kinetics : Follows first-order dependence on nucleophile concentration, with a tetrahedral intermediate as the rate-limiting step .
Ester Hydrolysis
The ethyl ester hydrolyzes under acidic or basic conditions:
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Acidic : Yields piperidine-4-carboxylic acid.
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Basic (Saponification) : Forms the carboxylate salt.
Acylation Reactions
The compound acts as an acylating agent, transferring the chlorocarbonyl group to nucleophiles like amines, enabling peptide bond formation in drug synthesis.
Mechanistic and Kinetic Insights
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Nucleophilic Substitution Mechanism :
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Kinetics : Reactions exhibit pseudo-first-order behavior under excess nucleophile conditions.
Structural and Physicochemical Data
This compound’s dual functionality enables its use in constructing complex molecules, particularly in medicinal chemistry. Its reactivity profile, validated by kinetic studies and synthetic applications, underscores its versatility as a high-value intermediate .
Scientific Research Applications
Scientific Research Applications of Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate
This compound is a chemical compound with notable applications in scientific research, particularly in synthesizing complex molecules. This compound, also known as ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate , features a piperidine core, an ethyl ester, and a chlorocarbonyl group, making it a versatile building block for various chemical reactions .
Synthesis of Novel Compounds
- Thiophene-Arylamide Derivatives: this compound is used in synthesizing thiophene-arylamide derivatives . These compounds are created through condensation reactions involving aryl carboxylic acids and aminothiophenes . For instance, reacting 4-(piperidine-1-carbonyl)benzoic acid with ethyl(2-aminothiophene-3-carbonyl)carbamate yields products with antimycobacterial activities .
- Anti-Diarrheal Agents: This compound is utilized in the synthesis of esters of 1-(3-cyano-3,3-diphenyl-propyl)-4-phenyl-piperidine-4-carboxylic acid, which are known for their anti-diarrheal properties . These esters contain an ether function and are prepared by condensing 2,2-diphenyl-4-X-butyronitrile with an ester of 4-phenyl-piperidine-4-carboxylic acid .
Chemical Reactions and Processes
- Condensation Reactions: this compound is employed in condensation reactions with aryl carboxylic acids and aminothiophenes to produce target compounds . The process often involves using reagents like HATU to facilitate the reaction .
- Esterification: The compound can be used in esterification processes, reacting with alcohols to form esters. For example, the free acid form of 4-phenyl-piperidine-4-carboxylic acid can be esterified with an appropriate alcohol using a base like sodium carbonate .
Pharmaceutical Applications
- Anti-Diarrheal Activity: Esters synthesized using this compound have shown significant anti-diarrheal activity in animal models . These compounds inhibit gastro-intestinal propulsion and defecation, making them useful in treating diarrhea . One such compound, Z-phenoxyethyl 1-(3-cyano 3,3 diphenylpropyl) 4-phenyl-piperidine-4-carboxylate hydrochloride, has a low effective dose (LED) of 0.16 mg/kg orally in rats .
- Antimycobacterial Activity: Thiophene-arylamide derivatives synthesized using this compound exhibit antimycobacterial activities. For example, compound 23j, derived from the condensation reaction involving 4-(Piperidine-1-carbonyl)benzoic acid, shows a significant improvement in MIC (minimum inhibitory concentration) against Mycobacterium bovis .
Table: Examples of Applications in Synthesis
| Application | Reactants | Product(s) |
|---|---|---|
| Thiophene-Arylamide Synthesis | Aryl carboxylic acids, aminothiophenes | Thiophene-arylamide derivatives with antimycobacterial activities |
| Anti-Diarrheal Agent Synthesis | 2,2-diphenyl-4-X-butyronitrile, 4-phenyl-piperidine-4-carboxylic acid ester | Esters of 1-(3-cyano-3,3-diphenyl-propyl)-4-phenyl-piperidine-4-carboxylic acid with anti-diarrheal properties |
Mechanism of Action
The mechanism of action of Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate is primarily related to its role as an intermediate in the synthesis of pharmacologically active molecules. The compound’s reactive carbonyl chloride group allows it to participate in acylation and cyclization reactions, which are crucial for the formation of amide bonds and cyclic structures in drug molecules. These reactions enable the compound to exert its effects by facilitating the synthesis of drugs that target specific molecular pathways and receptors in the body .
Comparison with Similar Compounds
Table 1: Key Attributes of Ethyl Piperidine-4-Carboxylate Derivatives
Substituent Effects on Reactivity and Yield
- Chlorocarbonyl Group : The target compound’s -COCl group enables rapid nucleophilic substitution, making it ideal for amide coupling (e.g., with amines). Its synthesis via SOCl₂ is efficient (67% yield) compared to analogs requiring multi-step functionalization .
- Heterocyclic Substituents: Derivatives like ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate require nucleophilic aromatic substitution (e.g., morpholine reacting with chloropyrimidine), yielding 55% after purification . Lower yields here may reflect steric hindrance or competing side reactions.
- Aromatic Substituents : Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (60.6% yield) and similar benzyl derivatives are synthesized via alkylation, where electron-withdrawing groups (e.g., -Cl) enhance electrophilicity but may complicate purification .
Spectral and Physical Properties
- IR Spectroscopy : All analogs show ester C=O stretches between 1730–1740 cm⁻¹, confirming the conserved ethyl carboxylate group .
- LCMS Data: Retention times (Rt) vary with substituent polarity. For example, the morpholinopyrimidine derivative elutes earlier (Rt = 1.58 min) due to increased polarity from the morpholine ring , whereas less polar aryl/heteroaryl substituents (e.g., chlorobenzyl) exhibit longer Rt.
Biological Activity
Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound features a piperidine ring substituted with a chlorocarbonyl group and an ethyl carboxylate moiety. Its molecular formula is with a molecular weight of approximately 219.67 g/mol. The presence of the chlorocarbonyl group at the first position and the carboxylate at the fourth position contributes to its reactivity and biological properties.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives that target microtubule dynamics have shown promise as anticancer agents by inducing apoptosis in tumor cells .
- Autophagy Inhibition : The compound's structural analogs have been investigated for their ability to modulate autophagic processes in cancer cells, potentially enhancing the efficacy of existing therapies by preventing cancer cells from evading apoptosis through autophagy .
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several studies provide insights:
- Microtubule Targeting : Some studies suggest that similar compounds act as microtubule-targeting agents, disrupting normal cellular functions and leading to cell death in cancerous tissues .
- Interaction Profiles : Interaction studies have indicated that this compound may engage with specific biological targets, which could elucidate its pharmacological potential. These profiles are crucial for understanding its mechanism of action and therapeutic applications.
Comparative Analysis with Structural Analogs
To better understand the unique properties of this compound, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-chloro-1-piperidinecarboxylate | C9H12ClNO2 | Lacks chlorocarbonyl group |
| Ethyl 1-(hydrazinecarbonyl)piperidine-4-carboxylate | C9H14N2O2 | Contains hydrazine instead of chlorocarbonyl |
| Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate | C15H16ClN O3 | Features a benzoyl group |
The chlorocarbonyl moiety in this compound may impart distinct reactivity compared to its analogs, potentially enhancing its biological activity.
Case Studies
Several case studies have reported on the biological effects of compounds related to this compound:
- Study on Cancer Cell Lines : A study demonstrated that similar piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Autophagy Modulation : Research highlighted how certain structural analogs were effective at inhibiting late-stage autophagy, thereby increasing the apoptotic response in chronic lymphocytic leukemia (CLL) cells .
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(chlorocarbonyl)piperidine-4-carboxylate in academic research?
The compound is typically synthesized via coupling reactions. A common method involves reacting ethyl piperidine-4-carboxylate with chlorocarbonyl derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). Reactions are performed in anhydrous solvents (e.g., acetonitrile or dichloromethane) under inert conditions to prevent hydrolysis. Post-reaction, the product is isolated via extraction and purified by trituration or column chromatography .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- ESI-HRMS : Determines molecular weight and fragmentation pathways (e.g., m/z 410.1931 [M+H]+ in ).
- NMR (¹H/¹³C) : Confirms structural integrity, with characteristic peaks for the ethyl ester (δ ~4.1–4.3 ppm) and chlorocarbonyl groups.
- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation.
- Storage : Keep in airtight containers under nitrogen at 2–8°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Stoichiometry : Use 1.5–2.0 equivalents of coupling agents (EDCI/HOBt) to ensure complete reaction.
- Solvent Choice : Anhydrous CH₃CN or DCM minimizes side reactions.
- Monitoring : Track progress via TLC (e.g., Rf ~0.5 in 60% ethyl acetate/hexane) and quench reactions at optimal timepoints .
Q. What side reactions occur during synthesis, and how are they mitigated?
- Hydrolysis : The chlorocarbonyl group is moisture-sensitive. Use molecular sieves and anhydrous conditions.
- Amide Formation : Excess EDCI may lead to over-activation; control reaction time and temperature.
- Byproducts : Remove unreacted starting materials via silica gel plug filtration .
Q. How can computational chemistry aid in studying this compound’s reactivity?
- DFT Calculations : Predict reaction pathways and transition states for chlorocarbonyl coupling.
- Molecular Docking : Assess binding affinity in drug discovery (e.g., analogs used in umeclidinium bromide synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
